6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one
Description
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and trimethoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-28-17-9-13(10-18(29-2)19(17)30-3)25-21(27)15(20(26)24-22(25)31)8-12-11-23-16-7-5-4-6-14(12)16/h4-11,27H,1-3H3,(H,24,26,31)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHCUXQHIJAQKI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyrimidine precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization and other critical cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit various biological activities.
Pyrimidine Derivatives: Compounds such as uracil, cytosine, and thymine are well-known pyrimidine derivatives with significant biological roles.
Trimethoxyphenyl Compounds: Compounds containing the trimethoxyphenyl group, such as colchicine and podophyllotoxin, are known for their potent biological activities.
Uniqueness
The uniqueness of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)pyrimidin-4-one lies in its combination of three distinct functional groups, which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
